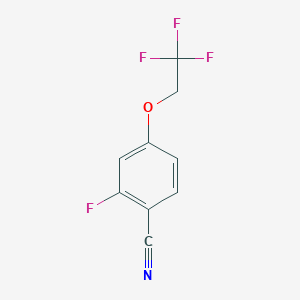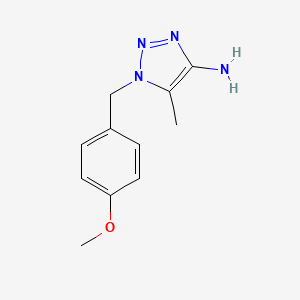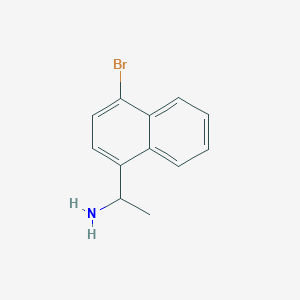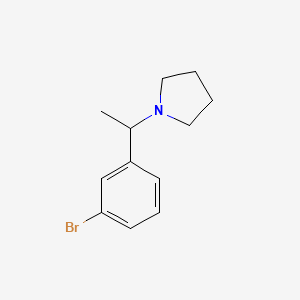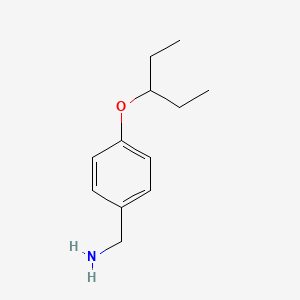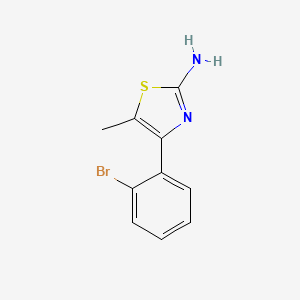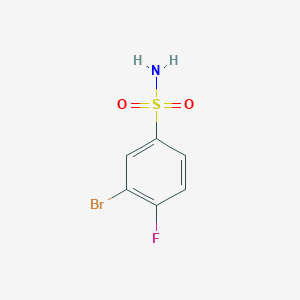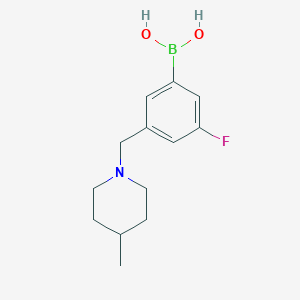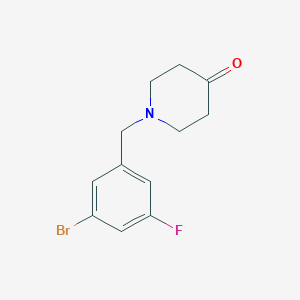![molecular formula C10H17NO2 B1407023 N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide CAS No. 73625-13-5](/img/structure/B1407023.png)
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide is C10H17NO2 , with a molecular weight of 183.25 g/mol . Its structure comprises a cyclohexene ring, an acetamide group, and an ethoxy substituent. The stereochemistry at the chiral center (1S) is essential for its biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide and its derivatives have been explored for various scientific applications. For instance, substituted N-(silatran-1-ylmethyl)acetamides were synthesized and analyzed for their muscarinic agonist activity, showing partial agonist properties and mimicking acetylcholine's effects on ileal smooth muscle by binding directly to cholinoreceptors (Pukhalskaya et al., 2010). Additionally, N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, a derivative, was characterized by various spectroscopic methods and X-ray crystallography, revealing significant insights into its molecular structure and the nature of its intermolecular interactions (Rani et al., 2015).
Coordination Complexes and Antioxidant Activity
Research has also focused on pyrazole-acetamide derivatives, leading to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, as evidenced by various in vitro assays (Chkirate et al., 2019). This highlights the potential therapeutic applications of these compounds in oxidative stress-related conditions.
Antimicrobial and Cytotoxicity Studies
Some derivatives of N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. Notably, certain compounds showed notable antimicrobial activity against various bacterial and fungal strains. Furthermore, these compounds were studied for their cytotoxic effects, revealing insights into their potential therapeutic applications and safety profiles (Kaplancıklı et al., 2012).
Catalytic and Synthetic Applications
The compound and its derivatives have been explored in various catalytic and synthetic applications. For instance, the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, was achieved using a novel Pd/C catalyst, showcasing advancements in sustainable chemical synthesis (Zhang, 2008).
Propiedades
IUPAC Name |
N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h6,9H,3-5,7H2,1-2H3,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSMTBXZWSIHP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CCC(CC1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC[C@H](CC1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



